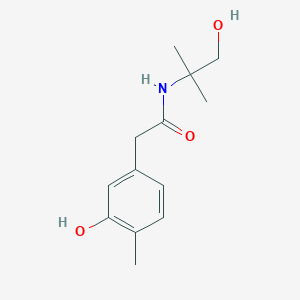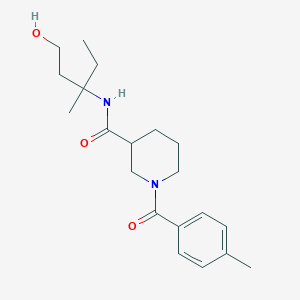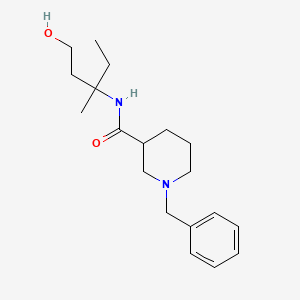
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide, also known as TMN-355, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of tetrahydronaphthalene derivatives and has been studied for its potential use in treating various diseases.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and survival. Additionally, 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been shown to activate certain proteins that are involved in apoptosis and cell death.
Biochemical and physiological effects:
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been shown to inhibit cell growth and induce apoptosis. In Alzheimer's disease, 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been shown to reduce the accumulation of amyloid-beta and improve cognitive function. In Parkinson's disease, 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been shown to protect dopaminergic neurons and improve motor function.
Advantages and Limitations for Lab Experiments
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has several advantages for laboratory experiments, including its high purity and stability. However, one limitation of 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is its relatively high cost, which may limit its use in certain experiments. Additionally, 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide may have different effects in different cell types or under different experimental conditions, which should be taken into account when designing experiments.
Future Directions
There are several future directions for research on 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide. One direction is to further investigate its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate the mechanism of action of 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide in more detail, to better understand how it modulates signaling pathways in cells. Additionally, future research could focus on developing more efficient synthesis methods for 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide, to reduce its cost and increase its availability for scientific research.
Synthesis Methods
The synthesis of 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide involves the reaction of 2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with 2-hydroxypropanoic acid. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the desired product is obtained. The yield of 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide can be improved by optimizing the reaction conditions.
Scientific Research Applications
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been shown to reduce the accumulation of amyloid-beta, a protein that is believed to play a role in the development of the disease. In Parkinson's disease research, 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been shown to protect dopaminergic neurons, which are the cells that are lost in the disease.
properties
IUPAC Name |
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-9-7-8-11-5-3-4-6-12(11)13(9)15-14(17)10(2)16/h3-6,9-10,13,16H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXQHAMUKDVICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2C1NC(=O)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)

![5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)
![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)



![4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B6637994.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B6637999.png)
![4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B6638003.png)